

Application Notes and Protocols for the Quantification of Quizartinib

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Compound of Interest

Compound Name: C29H21CIN4O5

Cat. No.: B12634867

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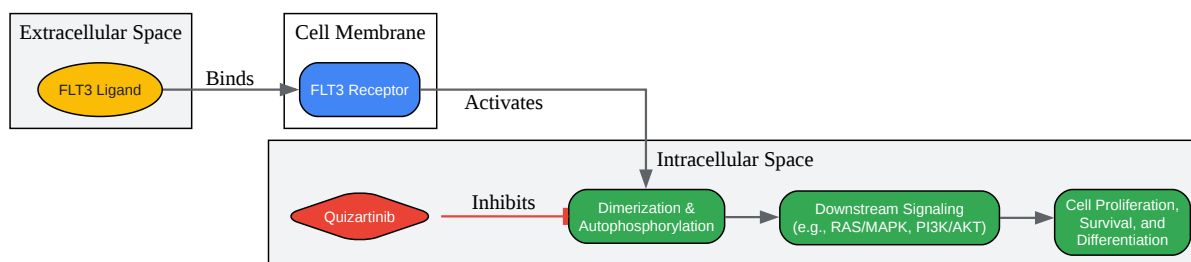
Disclaimer: The chemical formula provided in the topic, **C29H21CIN4O5**, does not correspond to a readily identifiable compound in major chemical databases. However, based on the context of analytical quantification in drug development, it is highly probable that the intended compound was Quizartinib, a well-known FMS-like tyrosine kinase 3 (FLT3) inhibitor with a similar molecular weight. The chemical formula for Quizartinib is C29H32N6O4S. This document provides detailed application notes and protocols for the quantification of Quizartinib.

Introduction

Quizartinib is a potent, second-generation, selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) and is under investigation for the treatment of acute myeloid leukemia (AML), particularly in patients with FLT3 internal tandem duplication (ITD) mutations.^[1] Accurate and precise quantification of Quizartinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document outlines detailed analytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Quizartinib.

Signaling Pathway of FLT3 Inhibition by Quizartinib

Quizartinib functions by inhibiting the FLT3 receptor tyrosine kinase. The diagram below illustrates the simplified signaling pathway of FLT3 and the point of inhibition by Quizartinib.



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Caption: FLT3 signaling pathway and inhibition by Quizartinib.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated LC-MS/MS methods for the quantification of Quizartinib in biological matrices.

Table 1: Summary of LC-MS/MS Method Parameters for Quizartinib Quantification

| Parameter | Method 1 (Human Plasma)[2][3][4] | Method 2 (Rat Plasma) | Method 3 (Mouse Plasma)[2] |
|--------------------------------------|----------------------------------|--------------------------|---|
| Linear Range | 6 - 200 ng/mL | 2 - 1000 ng/mL | 2 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 6 ng/mL | 2 ng/mL | 2 ng/mL |
| Intra-day Precision (%RSD) | 3 - 11% | ≤ 13.07% | 2.9 - 6.0% |
| Inter-day Precision (%RSD) | Not Reported | ≤ 13.17% | 4.5 - 8.9% |
| Accuracy | 88 - 97% | Not Reported | 91.7 - 109.4% |
| Internal Standard (IS) | Deuterated Quizartinib | Ibrutinib | Deuterated Quizartinib |
| Extraction Method | Not specified | Liquid-Liquid Extraction | Salting-Out Assisted Liquid-Liquid Extraction |

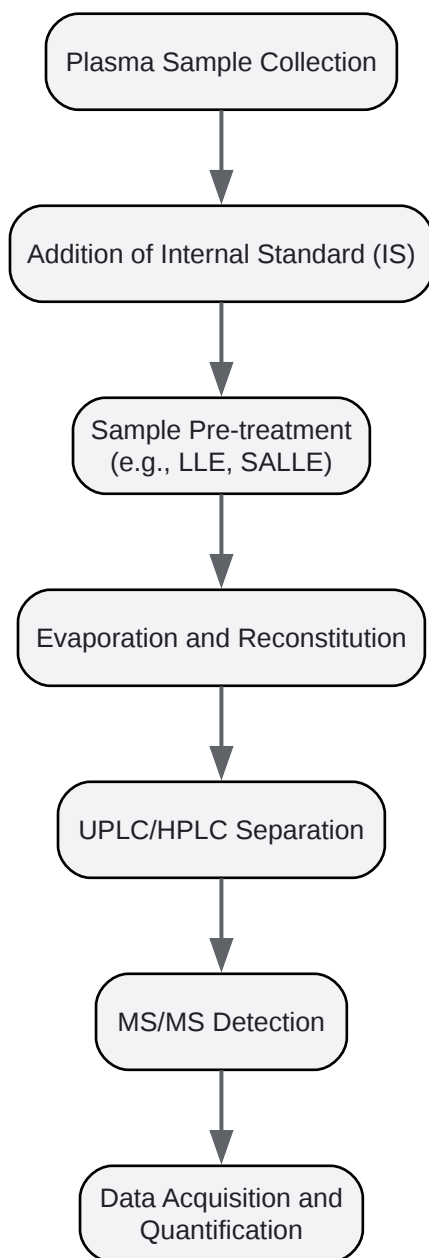
Table 2: Mass Spectrometry Transitions for Quizartinib and Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|----------------|---------------------|-------------------|-----------------|-----------|
| Quizartinib | 561.129 | 114.09 | ESI+ | |
| Ibrutinib (IS) | 441.16 | 84.03 | ESI+ | |

Experimental Protocols

General Experimental Workflow

The general workflow for the quantification of Quizartinib in plasma samples is depicted below.



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References

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- 2. Quizartinib | FLT3 | Tocris Bioscience [tocris.com]
- 3. Quizartinib - LKT Labs [lktlabs.com]
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